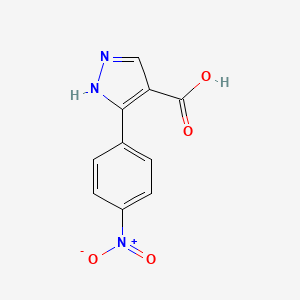

3-(4-硝基苯基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

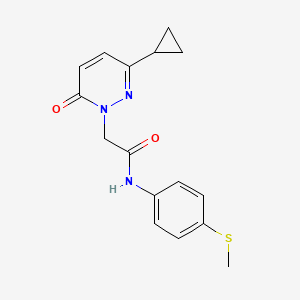

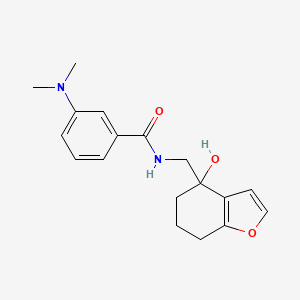

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as NPC, is a heterocyclic compound that has been widely used in scientific research. It is a pyrazole derivative that has a nitrophenyl group attached to the pyrazole ring. NPC is a versatile compound that has been used in various fields, including pharmaceuticals, materials science, and biochemistry.

科学研究应用

衍生物的合成:已经合成了 3-(4-硝基苯基)-1H-吡唑-4-羧酸的新衍生物,包括双羧酰胺衍生物和 β-羟基酯衍生物。使用 FT-IR、1H NMR、13C NMR 和元素分析方法对这些化合物进行了表征 (Kasımoğulları 等人,2012)。

电离常数和介质效应:已经测定了某些吡唑羧酸(包括 3-(4-硝基苯基)-1H-吡唑-4-羧酸衍生物)在乙醇-水混合物中的电离常数。该研究还讨论了结构和溶剂对这些酸的酸度的影响 (Alkan 等人,2009)。

抗增殖活性:已经合成了某些新型的 3-(4-硝基苯基)-1H-吡唑-4-羧酸衍生物,并测试了它们对各种细胞系的抗增殖活性。一种衍生物对 HeLa、Vero 和 C6 细胞表现出高性能,与 5-氟尿嘧啶相比,对 Vero 细胞表现出更好的抗增殖活性 (Kasımoğulları 等人,2015)。

碳酸酐酶抑制剂:已经合成了 3-(4-硝基苯基)-1H-吡唑-4-羧酸的衍生物,并研究了它们对碳酸酐酶同工酶的抑制作用。发现这些衍生物是有效的抑制剂 (Kasımoğulları 等人,2010)。

非线性光学材料:N-取代-5-苯基-1H-吡唑-4-乙基羧酸盐(一类包括 3-(4-硝基苯基)-1H-吡唑-4-羧酸衍生物的化合物)已经合成并评估了它们的光学非线性,显示出光学限制应用的潜力 (Chandrakantha 等人,2013)。

腐蚀抑制:已经探索了 3-(4-硝基苯基)-1H-吡唑-4-羧酸衍生物在石油工业中减轻腐蚀的应用,在抑制钢腐蚀方面显示出有希望的结果 (Singh 等人,2020)。

作用机制

Target of Action

The primary target of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid that performs various functions in the body, including vasodilation, inhibition of platelet aggregation, and sleep regulation .

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity and thereby affecting the production of pgd2 . This could lead to alterations in the physiological processes regulated by PGD2 .

Biochemical Pathways

The inhibition of Hematopoietic prostaglandin D synthase by 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could affect the prostaglandin biosynthesis pathway . This pathway is responsible for the production of various prostanoids, including PGD2. Changes in the levels of these prostanoids could have downstream effects on numerous physiological processes, including inflammation, blood clotting, and sleep regulation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of the compound

Result of Action

The molecular and cellular effects of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid’s action would largely depend on its interaction with Hematopoietic prostaglandin D synthase and the subsequent changes in PGD2 production . Potential effects could include alterations in inflammatory responses, blood clotting, and sleep patterns .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its target enzyme .

属性

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOICPTATNWDOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,12R,14S)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/no-structure.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)

![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)